molecular formula C11H19NO4S B1455865 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid CAS No. 1158636-82-8

1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid

Cat. No.: B1455865
CAS No.: 1158636-82-8
M. Wt: 261.34 g/mol
InChI Key: NEJUYNHSPQBSAX-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO4S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(1,1-dioxothian-4-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c13-11(14)9-2-1-5-12(8-9)10-3-6-17(15,16)7-4-10/h9-10H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJUYNHSPQBSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCS(=O)(=O)CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid, a derivative of piperidine, has garnered attention for its potential biological activities. This compound is characterized by the presence of a thiopyran moiety and exhibits various pharmacological properties that may be beneficial in therapeutic contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₃N₃O₄S
  • CAS Number : 1158575-71-3
  • SMILES Notation : NC1CCS(=O)(=O)CC1C(=O)N

This compound features a piperidine ring fused with a dioxidothiopyran structure, contributing to its unique biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have demonstrated that derivatives of thiopyran compounds possess significant antioxidant properties. For instance, compounds similar to 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)piperidine have shown effectiveness in scavenging free radicals and inhibiting lipid peroxidation. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) reduction, where lower IC50 values indicate higher activity.

CompoundIC50 (µM)Activity Type
Compound A20DPPH Scavenging
Compound B47Lipid Peroxidation Inhibition

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Research on related piperidine derivatives has shown promise against neurodegenerative diseases by acting as GABA reuptake inhibitors and reducing oxidative stress in neuronal cells. For example, ethyl nipecotate, a related compound, has been evaluated for its protective effects against neuronal damage.

Anti-inflammatory Properties

Preliminary studies indicate that the compound may exhibit anti-inflammatory activity. In vitro assays have shown that it can reduce pro-inflammatory cytokine production and inhibit key enzymes involved in inflammation pathways. This suggests potential applications in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of thiopyran derivatives:

  • Neurodegeneration Study :
    A study published in Molecules evaluated the neuroprotective effects of various piperidine derivatives, including those with thiopyran structures. The findings indicated that certain compounds could significantly reduce neuronal cell death induced by oxidative stress (MDPI, 2022) .
  • Antioxidant Evaluation :
    In another study focusing on the antioxidant properties of related compounds, it was found that specific substitutions on the thiopyran ring enhanced DPPH scavenging activity. The most active compounds showed IC50 values comparable to established antioxidants like Trolox (MDPI, 2022) .
  • Inflammatory Response :
    Research investigating the anti-inflammatory effects of piperidine derivatives indicated that these compounds could inhibit nitric oxide production in macrophages, suggesting their potential as therapeutic agents for inflammatory diseases (PubMed) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid

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